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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperazine

Cat. No.: B1329745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(3-
Fluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for these analytical techniques. This guide is intended to serve as a valuable

resource for researchers and professionals involved in the synthesis, characterization, and

quality control of this compound.

Introduction to 1-(3-Fluorophenyl)piperazine
1-(3-Fluorophenyl)piperazine is a substituted arylpiperazine with the molecular formula

C₁₀H₁₃FN₂ and a molecular weight of 180.22 g/mol . Its structure consists of a piperazine ring

attached to a fluorinated phenyl group at the meta position. This compound and its derivatives

are of significant interest in medicinal chemistry due to their wide range of biological activities,

often targeting central nervous system receptors. Accurate and thorough spectroscopic

characterization is therefore crucial for confirming the identity and purity of synthesized 1-(3-
Fluorophenyl)piperazine.

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-(3-
Fluorophenyl)piperazine based on the analysis of its structural features and comparison with
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closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-(3-Fluorophenyl)piperazine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 ddd 1H Ar-H

~6.75 m 1H Ar-H

~6.65 m 2H Ar-H

~3.20 t 4H -N(CH₂)₂-

~3.00 t 4H -N(CH₂)₂-

~1.90 s (broad) 1H -NH

Table 2: Predicted ¹³C NMR Data for 1-(3-Fluorophenyl)piperazine

Chemical Shift (δ) ppm Assignment

~163 (d, ¹JCF ≈ 245 Hz) Ar-C-F

~152 (d, ³JCF ≈ 10 Hz) Ar-C-N

~130 (d, ³JCF ≈ 9 Hz) Ar-CH

~114 (d, ⁴JCF ≈ 1 Hz) Ar-CH

~109 (d, ²JCF ≈ 21 Hz) Ar-CH

~105 (d, ²JCF ≈ 25 Hz) Ar-CH

~49 -N(CH₂)₂-

~45 -N(CH₂)₂-

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Data for 1-(3-Fluorophenyl)piperazine

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H Stretch (secondary amine)

3000 - 3100 Medium Aromatic C-H Stretch

2800 - 3000 Strong Aliphatic C-H Stretch

1600 - 1620 Strong C=C Aromatic Ring Stretch

1480 - 1580 Strong C=C Aromatic Ring Stretch

1200 - 1300 Strong C-F Stretch

1100 - 1250 Strong C-N Stretch

700 - 800 Strong
Aromatic C-H Bending (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-(3-Fluorophenyl)piperazine

m/z Relative Intensity Assignment

180 High [M]⁺ (Molecular Ion)

138 High [M - C₂H₄N]⁺

122 Medium [M - C₃H₆N]⁺

109 Medium [C₆H₄F]⁺

95 Medium [C₆H₄F - N]⁺

56 High [C₃H₆N]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-(3-
Fluorophenyl)piperazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 1-(3-Fluorophenyl)piperazine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: -2 to 12 ppm

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration
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Spectral Width: 0 to 200 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 1-(3-Fluorophenyl)piperazine sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Apodization: Happ-Genzel

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of 1-(3-Fluorophenyl)piperazine in a volatile organic solvent (e.g.,

methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) into the GC-MS or via a direct insertion probe.

Instrument Parameters (GC-MS with EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 40-400
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Scan Speed: 1000 amu/s

GC Column: Standard non-polar column (e.g., DB-5ms)

Injection Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like 1-(3-Fluorophenyl)piperazine.
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Spectroscopic Analysis Workflow

Interpretation of Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, which will be split due to coupling with each other and with the fluorine atom. The
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two sets of methylene protons on the piperazine ring will likely appear as triplets, and the N-

H proton will be a broad singlet.

¹³C NMR: The carbon NMR will display signals for each unique carbon atom. The carbon

attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other

carbons in the aromatic ring will exhibit smaller couplings to the fluorine. The two different

methylene carbons of the piperazine ring will also be distinguishable.

IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The N-

H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the C=C

stretches of the aromatic ring, and the characteristic strong C-F and C-N stretching

vibrations will be the most informative peaks.

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 180,

confirming the molecular weight. The fragmentation pattern will be characteristic of the

piperazine ring, with major fragments arising from the cleavage of the C-N bonds within the

ring.

This comprehensive spectroscopic analysis provides a robust method for the unequivocal

identification and characterization of 1-(3-Fluorophenyl)piperazine, ensuring its quality and

suitability for further applications in drug development and scientific research.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-Fluorophenyl)piperazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329745#spectroscopic-analysis-of-1-3-fluorophenyl-
piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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